6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
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Overview
Description
6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-A]pyridine core with a methyl group at the 6th position and an isopropyl group at the 2nd position, along with a formyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and functionalization steps . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or potassium persulfate .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include continuous flow reactions and the use of more efficient catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at various positions on the imidazo[1,2-A]pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the methyl and isopropyl substitutions.
6-Methylimidazo[1,2-A]pyridine: Similar structure but lacks the isopropyl group.
2-(Propan-2-YL)imidazo[1,2-A]pyridine: Similar structure but lacks the methyl group
Uniqueness: 6-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and isopropyl groups, along with the formyl group, provides distinct properties that can be exploited in various applications .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-6-9(3)4-5-11(14)13-12/h4-8H,1-3H3 |
InChI Key |
PIHXVTJRKXHWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C(C)C)C=C1 |
Origin of Product |
United States |
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